molecular formula C11H13ClFNO2 B2631753 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2199603-53-5

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2631753
CAS No.: 2199603-53-5
M. Wt: 245.68
InChI Key: WKCBYSSEGWLGOU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. The presence of an oxan-3-ylmethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the oxan-3-ylmethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-fluoro-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c12-9-4-10(13)11(14-5-9)16-7-8-2-1-3-15-6-8/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBYSSEGWLGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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